Methyl 2-(dimethoxyphosphinyl)acrylate

Descripción general

Descripción

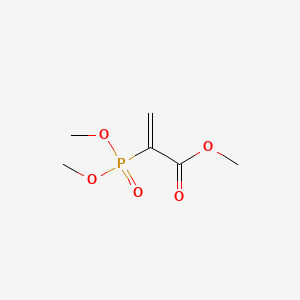

Methyl 2-(dimethoxyphosphinyl)acrylate is an organophosphorus compound with the molecular formula C6H11O5P. This compound is characterized by the presence of a phosphonate group attached to an acrylate moiety, making it a versatile intermediate in organic synthesis and polymer chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(dimethoxyphosphinyl)acrylate can be synthesized through various methods. One common approach involves the reaction of methyl acrylate with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(dimethoxyphosphinyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the acrylate group under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted acrylates, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₁₅O₄P

- Molecular Weight : 190.18 g/mol

- CAS Number : 55168-74-6

The compound features a phosphorus-containing group that imparts unique properties, making it suitable for diverse applications.

Polymer Chemistry

Methyl 2-(dimethoxyphosphinyl)acrylate serves as a monomer in the synthesis of phosphorus-containing polymers. These polymers exhibit enhanced flame retardancy and are utilized in:

- Coatings : Providing thermal stability and corrosion resistance.

- Adhesives : Offering improved bonding properties due to the presence of phosphorus.

Case Study : Research has demonstrated that incorporating this compound into polymer matrices significantly enhances their thermal stability and flame resistance compared to traditional polymers without phosphorus content.

Biological Applications

In biological research, this compound is explored for its potential in developing biocompatible materials. Its applications include:

- Tissue Engineering : Used in creating scaffolds for cell growth and tissue regeneration.

- Drug Delivery Systems : Its ability to form hydrogels can be exploited for controlled drug release.

Case Study : A study investigated the use of this compound in fabricating hydrogels that support cell adhesion and proliferation, demonstrating its potential in regenerative medicine.

Medicinal Chemistry

The compound acts as an intermediate in synthesizing pharmaceuticals, particularly those containing phosphorus functional groups. It is involved in:

- Synthesis of Anticancer Agents : Compounds derived from this compound have shown promising activity against various cancer cell lines.

- Antimicrobial Agents : Its derivatives exhibit significant antimicrobial properties.

Case Study : A recent study highlighted the synthesis of novel phosphonate derivatives from this compound, which exhibited potent activity against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Polymer Chemistry | Used as a monomer for flame-retardant polymers | Enhanced thermal stability and flame resistance compared to non-phosphorus polymers |

| Biological Applications | Fabrication of biocompatible materials for tissue engineering | Hydrogels supported cell adhesion and proliferation, showing promise in regenerative medicine |

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Novel derivatives showed potent antimicrobial activity against resistant strains |

Mecanismo De Acción

The mechanism of action of methyl 2-(dimethoxyphosphinyl)acrylate involves its ability to undergo polymerization and form cross-linked networks. The phosphonate group enhances the reactivity of the acrylate moiety, facilitating the formation of complex polymer structures. These polymers exhibit unique properties such as high thermal stability and resistance to degradation .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with an acetate group instead of an acrylate group.

Trimethyl 2-phosphonoacrylate: Another phosphorus-containing acrylate with similar reactivity.

Uniqueness

Methyl 2-(dimethoxyphosphinyl)acrylate is unique due to its combination of a phosphonate group with an acrylate moiety, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and functionalization .

Actividad Biológica

Methyl 2-(dimethoxyphosphinyl)acrylate (MDPA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including toxicity, ecological impact, and potential applications.

Chemical Structure and Properties

MDPA is characterized by the following chemical structure:

- Chemical Formula : C₆H₁₁O₅P

- CAS Number : 3016938

- Molecular Weight : 178.12 g/mol

The presence of the dimethoxyphosphinyl group is significant as it contributes to the compound's reactivity and biological interactions.

1. Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of MDPA. Key findings include:

- Acute Toxicity : Studies indicate that MDPA exhibits moderate acute toxicity in various species, including mammals and birds. The estimated lethal dose (LD50) varies based on the species tested, with some reports indicating higher sensitivity in avian species compared to mammals .

- Subacute Toxicity : Repeated exposure studies show that MDPA can lead to adverse effects on growth and reproduction in certain non-target organisms, highlighting the need for careful usage in agricultural settings .

2. Ecotoxicological Impact

MDPA's environmental impact has been evaluated through ecotoxicological studies:

- Aquatic Toxicity : The compound has shown varying degrees of toxicity towards aquatic organisms, including algae and invertebrates. For instance, studies report EC50 values indicating significant toxicity at concentrations as low as 10 mg/L for certain algal species .

- Soil Microbial Activity : Research indicates that MDPA can affect soil microbial communities, potentially disrupting nutrient cycling and soil health when applied at high concentrations .

Case Study 1: Agricultural Application

A study conducted on the application of MDPA as a pesticide revealed that it effectively controls specific pests while exhibiting lower toxicity to beneficial insects compared to traditional pesticides. The results demonstrated a significant reduction in pest populations without adversely affecting pollinator activity .

Case Study 2: Medicinal Chemistry

Research exploring MDPA's potential as an anti-cancer agent showed promising results. In vitro studies indicated that MDPA can inhibit cancer cell proliferation in several cancer lines, suggesting its potential utility in developing new therapeutic agents .

Data Tables

The following tables summarize key findings regarding the biological activity of MDPA.

Propiedades

IUPAC Name |

methyl 2-dimethoxyphosphorylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTGCDRCJQKACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203675 | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55168-74-6 | |

| Record name | 2-Propenoic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55168-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055168746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.